5-Chloro-2-hydroxy-3-methylbenzoic acid
Description
Scientific Research Applications
Synthetic Methodologies and Compound Preparation
Research has led to the development of efficient methods for preparing structurally related compounds. For instance, Daniewski et al. (2002) presented two efficient methods for the preparation of 2-chloro-6-methylbenzoic acid, demonstrating the utility of nucleophilic aromatic substitution and carbonylation processes for synthesizing chlorinated and methylated benzoic acids (Daniewski, Liu, Püntener, & Scalone, 2002). This showcases the broader applicability of such methodologies in creating derivatives of 5-Chloro-2-hydroxy-3-methylbenzoic acid for various scientific purposes.
Bioactive Compound Synthesis
The synthesis of bioactive molecules, particularly those with potential pharmacological applications, is another significant area of research. Zheng Jian-hong (2012) described the synthesis of Chloranthraniliprole from 2-amino-5-chloro-3-methylbenzoic acid, a process that underscores the relevance of chlorinated and methylated benzoic acids in developing molecules with insecticidal properties (Zheng Jian-hong, 2012).
Advanced Material Development
Compounds structurally related to 5-Chloro-2-hydroxy-3-methylbenzoic acid find applications in material science, particularly in the synthesis of advanced polymers. Amarnath and Palaniappan (2005) explored the use of benzoic acid and its derivatives, including chloro and hydroxy-substituted variants, as dopants for polyaniline, indicating the potential of such compounds in creating conductive polymers with specific properties (Amarnath & Palaniappan, 2005).
properties
IUPAC Name |
5-chloro-2-hydroxy-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTWXQZCFTXATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280188 | |
Record name | 5-chloro-2-hydroxy-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxy-3-methylbenzoic acid | |
CAS RN |
4386-40-7 | |
Record name | 5-Chloro-2-hydroxy-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4386-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 15817 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC15817 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-2-hydroxy-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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